molecular formula C9H17NO2S B1405392 4-(Cyclopropylmethylsulfonyl)piperidine CAS No. 1351676-70-4

4-(Cyclopropylmethylsulfonyl)piperidine

Cat. No. B1405392
M. Wt: 203.3 g/mol
InChI Key: IKVGLPRMISAXDM-UHFFFAOYSA-N
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Description

“4-(Cyclopropylmethylsulfonyl)piperidine” is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . A series of 2,6-diaryl-3-methyl-4-piperidones were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The precise structure of a cationic Chair-Ax-like conformer is induced by removal of an electron from the lone-pair sp3 orbital of the nitrogen atom in piperidine .


Chemical Reactions Analysis

The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Selective 5-HT(2A) Receptor Antagonists

A study by Fletcher et al. (2002) discusses derivatives of sulfones, including compounds related to 4-(Cyclopropylmethylsulfonyl)piperidine, as high-affinity, selective 5-HT(2A) receptor antagonists. These compounds demonstrate potential for evaluation in animal models due to their bioavailability and brain penetration (Fletcher et al., 2002).

Cyclin-Dependent Kinase Inhibitors

Griffin et al. (2006) have explored the use of beta-piperidinoethylsulfides, which undergo a Cope-type elimination to form vinylsulfone. These compounds, when linked to the 4-position of a phenyl group attached at N-2 of O6-cyclohexylmethylguanine, act as inhibitors of the cyclin-dependent kinase CDK2 (Griffin et al., 2006).

Synthesis and Biological Activities

Karaman et al. (2016) discuss the synthesis of sulfonyl hydrazone having piperidine derivatives and their evaluation for antioxidant capacity and anticholinesterase activity. These compounds show promise in medicinal chemistry due to their structural and electronic characteristics (Karaman et al., 2016).

Cationic Cyclisations

Haskins and Knight (2002) describe how trifluoromethanesulfonic acid catalyzes the cyclization of homoallylic sulfonamides to form pyrrolidines and homopiperidines. This study demonstrates the viability of cationic cascades terminated by a sulfonamide group for forming polycyclic systems (Haskins & Knight, 2002).

N-Alkylated Arylsulfonamides

Canale et al. (2016) discuss N-alkylation in arylsulfonamide derivatives of (aryloxy)ethyl piperidines, showing potential as selective 5-HT7 receptor ligands or multifunctional agents for treating complex diseases. The study identifies potent compounds with antidepressant-like and pro-cognitive properties (Canale et al., 2016).

Future Directions

Piperidines and their derivatives have significant potential in the pharmaceutical industry . They could be used as a template for future development through modification or derivatization to design more potent antimicrobial agents .

properties

IUPAC Name

4-(cyclopropylmethylsulfonyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2S/c11-13(12,7-8-1-2-8)9-3-5-10-6-4-9/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVGLPRMISAXDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CS(=O)(=O)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopropylmethylsulfonyl)piperidine

Synthesis routes and methods

Procedure details

To an ice-cold solution of tert-butyl 4-(cyclopropylmethylsulfonyl)piperidine-1-carboxylate (53, 0.9 g, 2.96 mmol) in CH2Cl2 (15 mL) was added TFA (3.0 mL). The mixture stirred at room temperature and stirred for 3 h and was concentrated under reduced pressure. The residue was dissolved in CH2Cl2 (25 mL) and the organic layer was washed with saturated NaHCO3 solution (10 mL), H2O (15 mL) brine (15 mL), dried over Na2SO4, filtered and concentrated under reduced pressure. The residue was chromatographed over silica gel (Isco CombiFlash Companion unit, 40 g Redisep column, 30% to 50% EtOAc in hexanes) to give 4-(cyclopropylmethylsulfonyl)piperidine as a white foam (54, 0.38 g, 63%); 1H NMR (300 MHz, MeOH-d4): δ 3.27-3.24 (m, 1H), 3.23-3.12 (m, 2H), 2.99 (d, J=7.2 Hz, 2H), 2.63 (dt, J=2.4, 12.0 Hz, 2H), 2.10-2.01 (m, 2H), 1.77-1.60 (m, 2H), 1.27-1.14 (m, 1H), 0.83-0.64 (m, 2H), 0.45-0.39 (m, 2H);
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl 4-(cyclopropylmethylsulfonyl)piperidine-1-carboxylate
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Cyclopropylmethylsulfonyl)piperidine
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4-(Cyclopropylmethylsulfonyl)piperidine
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4-(Cyclopropylmethylsulfonyl)piperidine
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4-(Cyclopropylmethylsulfonyl)piperidine
Reactant of Route 5
4-(Cyclopropylmethylsulfonyl)piperidine
Reactant of Route 6
4-(Cyclopropylmethylsulfonyl)piperidine

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